
RX-3117
Descripción general
Descripción
Fluorociclopenilcitosina (RX-3117) es un análogo de citidina biodisponible por vía oral que actualmente se encuentra en ensayos clínicos de Fase I. Exhibe una actividad antitumoral prometedora en varios xenotrasplantes de tumores humanos, incluyendo aquellos resistentes a la gemcitabina .
Métodos De Preparación
Rutas sintéticas:: RX-3117 se puede sintetizar mediante modificaciones químicas de la citosina. Si bien las rutas sintéticas específicas son propietarias, el compuesto se prepara típicamente introduciendo funcionalidad fluorociclopeno en el andamio de citosina.
Condiciones de reacción:: Las condiciones de reacción exactas para la síntesis de this compound no se divulgan públicamente. implica la funcionalización selectiva del anillo de citosina, lo que da como resultado el reemplazo de un átomo de hidrógeno por una porción fluorociclopeno.
Producción industrial:: Los métodos de producción a escala industrial siguen siendo confidenciales debido a intereses comerciales. la disponibilidad oral del compuesto sugiere un proceso de producción factible.
Análisis De Reacciones Químicas
Reactividad:: RX-3117 experimenta varias reacciones químicas, incluyendo:
Fosforilación: La activación por la uridina-citidina cinasa 2 (UCK2) conduce a la formación de metabolitos fosforilados de this compound.
Incorporación en ARN/ADN: Al igual que otros análogos de nucleósidos, this compound se puede incorporar en el ARN y el ADN durante la replicación, inhibiendo su síntesis.
Reactivos y condiciones comunes:: Los reactivos y condiciones específicos para las reacciones de this compound son propietarios. su activación por UCK2 destaca la importancia de esta enzima en su metabolismo.
Productos principales:: Los productos principales del metabolismo de this compound incluyen formas fosforiladas que ejercen efectos antitumorales.
Aplicaciones Científicas De Investigación
Las aplicaciones de RX-3117 abarcan múltiples campos:
Química: Como análogo de la citidina, contribuye a la investigación de la química de los nucleósidos.
Biología: Su incorporación en ARN/ADN se puede estudiar en contextos de biología celular y molecular.
Medicina: La actividad antitumoral de this compound justifica una mayor investigación en entornos clínicos.
Industria: Aplicaciones potenciales en el desarrollo de fármacos y medicina personalizada.
Mecanismo De Acción
El mecanismo de RX-3117 involucra:
Activación: UCK2 fosforila this compound, convirtiéndolo en metabolitos activos.
Objetivos: Es probable que estos metabolitos interactúen con componentes celulares involucrados en la síntesis de ácidos nucleicos.
Comparación Con Compuestos Similares
Si bien la singularidad de RX-3117 radica en su modificación fluorociclopeno, otros análogos de citidina (por ejemplo, gemcitabina) comparten mecanismos similares. La estructura distintiva de this compound lo diferencia.
Actividad Biológica
RX-3117, also known as fluorocyclopentenyl cytosine, is a novel cytidine analog that has garnered attention for its potential as an anticancer agent. This compound exhibits a unique mechanism of action, primarily targeting DNA methylation and demonstrating significant efficacy against various cancer types, particularly those resistant to traditional therapies like gemcitabine. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.
This compound functions through a dual mechanism:
- Inhibition of DNA Methyltransferase 1 (DNMT1) : this compound down-regulates DNMT1, an enzyme responsible for maintaining DNA methylation patterns. This down-regulation can lead to the reactivation of tumor suppressor genes (TSGs) that are silenced by hypermethylation .
- Incorporation into DNA : The compound is phosphorylated by uridine-cytidine kinase 2 (UCK2) to its active form, which can then be incorporated into DNA, leading to cytotoxic effects in cancer cells .
Efficacy Against Cancer Cell Lines
Research indicates that this compound displays potent anti-tumor activity across various cancer cell lines and xenograft models. Notably, it has shown effectiveness against gemcitabine-resistant variants, making it a promising candidate for treating refractory cancers such as bladder and pancreatic cancer .
Case Studies
-
Non-Small Cell Lung Cancer (NSCLC) :
- In studies involving NSCLC cell lines (A549 and SW1573), this compound was shown to significantly down-regulate DNMT1 levels and reactivate silenced genes like MGMT and E-cadherin .
- The treatment resulted in increased protein expression of these genes, correlating with enhanced sensitivity to chemotherapeutic agents like pemetrexed.
- Pancreatic Cancer :
Table 2: Summary of Efficacy in Various Cancer Types
Pharmacokinetics and Clinical Trials
This compound is characterized by excellent oral bioavailability and is not a substrate for cytidine deaminase degradation. Clinical trials have evaluated its pharmacokinetic profile, administering doses up to 700 mg daily over three weeks. Plasma levels achieved during this regimen have been shown to be cytotoxic to cancer cells .
Table 3: Pharmacokinetic Profile
Parameter | Value |
---|---|
Oral Bioavailability | High |
Dose | 700 mg daily (5 days/week) |
Plasma Concentration | Micromolar range |
Q & A
Basic Research Questions
Q. What distinguishes RX-3117’s mechanism of action from other nucleoside analogs like gemcitabine?
this compound is uniquely activated by uridine-cytidine kinase 2 (UCK2), an enzyme overexpressed in tumors but absent in most normal tissues. Unlike gemcitabine, which relies on deoxycytidine kinase (DCK) for activation and is susceptible to cytidine deaminase (CDA)-mediated degradation, this compound bypasses CDA and incorporates into both DNA and RNA. This dual incorporation disrupts nucleic acid synthesis and induces DNA double-strand breaks, while also downregulating DNA methyltransferase 1 (DNMT1) via proteasomal degradation .
Methodological Insight :
- Assess UCK2 expression via qRT-PCR or immunohistochemistry (IHC) to predict this compound sensitivity.
- Compare metabolic stability using CDA knockout models or CDA inhibitors (e.g., tetrahydrouridine) to validate resistance mechanisms .
Q. How does this compound overcome resistance to gemcitabine in pancreatic cancer models?
Resistance to gemcitabine often arises from DCK downregulation or CDA upregulation. This compound circumvents these pathways by relying on UCK2 for activation and resisting CDA-mediated inactivation. Preclinical studies in SUIT-2 and PANC-1 pancreatic cancer cells demonstrated sustained this compound cytotoxicity (IC50 ≤ 1 µM) even in gemcitabine-resistant lines, attributed to its distinct metabolic pathway and DNMT1 inhibition .
Methodological Insight :
- Establish gemcitabine-resistant cell lines via prolonged exposure and validate resistance markers (e.g., DCK, CDA).
- Perform comparative cytotoxicity assays with this compound and gemcitabine under identical conditions .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound-induced DNMT1 downregulation?
this compound promotes DNMT1 ubiquitination and proteasomal degradation by enhancing DNMT1-DNA interactions, as shown in A549 (NSCLC) and SUIT-028 (pancreatic) cells. Proteasome inhibitors like bortezomib block this degradation, confirming the pathway’s dependence on the ubiquitin-proteasome system .
Methodological Insight :
- Use co-immunoprecipitation (Co-IP) to study DNMT1-DNA binding dynamics post-RX-3117 treatment.
- Employ cycloheximide chase assays to quantify DNMT1 protein half-life in the presence/absence of proteasome inhibitors .
Q. How can researchers model this compound resistance in vitro, and what biomarkers predict acquired resistance?
Prolonged this compound exposure in SW1573 and A549 cells induces resistance via upregulation of deactivating enzymes (e.g., NT5C3, MTH1) and dysregulated cell cycle checkpoints. RNA sequencing revealed synergistic vulnerability to Wee1 inhibitors (e.g., MK-1775) in sensitive but not resistant cells, suggesting checkpoint adaptation as a resistance mechanism .
Methodological Insight :
- Generate this compound-resistant lines via incremental dosing over 6–12 months.
- Validate resistance markers using RNA-seq and CRISPR/Cas9 knockout models .
Q. What experimental designs are optimal for studying this compound’s epigenetic effects?
this compound reactivates tumor suppressor genes (e.g., CDKN2A/p16, CDH1/E-cadherin) by demethylating promoter regions. Use methylation-specific PCR (MSP) or pyrosequencing to quantify DNA methylation changes. In vivo, monitor LINE-1 hypomethylation in circulating tumor DNA (ctDNA) as a pharmacodynamic biomarker .
Methodological Insight :
- Combine this compound with histone deacetylase inhibitors (HDACi) to assess synergistic epigenetic effects.
- Utilize patient-derived xenografts (PDXs) with silenced CDKN2A to evaluate tumor growth inhibition .
Q. Clinical Translation & Trial Design
Q. How should phase II/III trials incorporate biomarkers for this compound patient stratification?
Key biomarkers include:
- UCK2 expression : Predictive of activation efficacy (IHC or RNA-seq).
- hENT1 transporter levels : Correlates with drug uptake (flow cytometry).
- DNMT1/DNA methylation status : Assessed via ctDNA or tumor biopsies .
Methodological Insight :
- Implement adaptive trial designs with biomarker-driven enrollment (e.g., NCT02030067).
- Use circulating tumor cells (CTCs) for real-time monitoring of UCK2/hENT1 .
Q. What pharmacokinetic (PK) challenges arise in this compound dosing, and how are they addressed?
this compound exhibits dose-linear PK with oral bioavailability >80%. However, interpatient variability in UCK2 activity necessitates therapeutic drug monitoring (TDM). Plasma concentrations ≥1 µM (achieved at 700 mg/day) correlate with cytotoxicity in preclinical models .
Methodological Insight :
- Develop LC-MS/MS assays for this compound and its metabolites.
- Apply population PK modeling to optimize dosing in renal/hepatic impairment .
Q. Data Contradictions & Resolution
Q. Discrepancies in DNMT isoform specificity: Why do some studies report DNMT1 downregulation but not DNMT3A/B?
this compound selectively destabilizes DNMT1 via proteasomal targeting, while DNMT3A/B regulation involves transcriptional or post-transcriptional mechanisms. Conflicting reports may stem from cell type-specific DNMT3 expression or assay timing (e.g., early vs. late treatment phases) .
Methodological Insight :
Propiedades
IUPAC Name |
4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18/h1-2,7-9,15-17H,3H2,(H2,12,13,18)/t7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLGKCJUPWYJON-HLTSFMKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113297 | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865838-26-2 | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865838-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Roducitabine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865838262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorocyclopentenylcytosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RODUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4A82I0JO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.